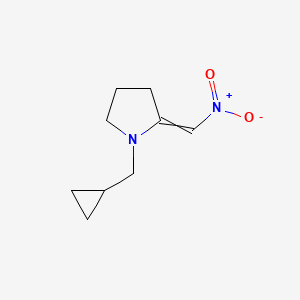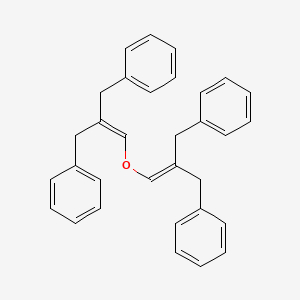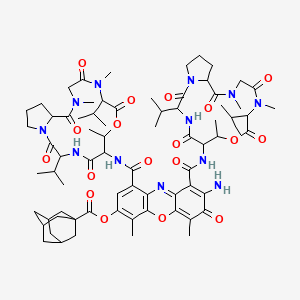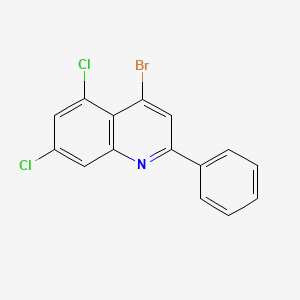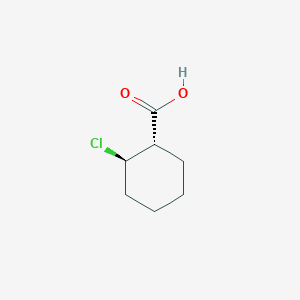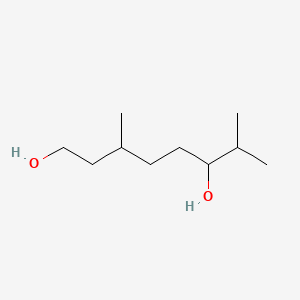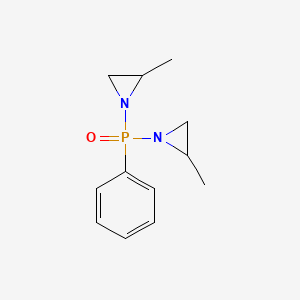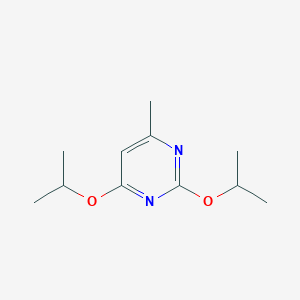
S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate is an organic compound that belongs to the class of organothiophosphate compounds. It is characterized by the presence of a dinitrophenyl group, a methylpropyl group, and a carbonothioate moiety. This compound is known for its applications in various fields, including agriculture and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate typically involves the reaction of 2-(1-methylpropyl)-4,6-dinitrophenol with methyl isothiocyanate in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-(1-methylpropyl)-4,6-dinitrophenol} + \text{methyl isothiocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the formulation of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mécanisme D'action
The mechanism of action of S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate involves the inhibition of specific enzymes and proteins. The compound interacts with the active sites of these enzymes, leading to the disruption of their normal functions. The molecular targets include enzymes involved in metabolic pathways, which results in the inhibition of essential biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate: Unique due to its specific substitution pattern and functional groups.
S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) phosphorothioate: Similar structure but with a phosphorothioate group instead of a carbonothioate group.
S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) phosphorodithioate: Contains a phosphorodithioate group, offering different reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its effectiveness in scientific research and industrial applications make it a valuable compound in multiple fields.
Propriétés
Numéro CAS |
5389-12-8 |
|---|---|
Formule moléculaire |
C12H14N2O6S |
Poids moléculaire |
314.32 g/mol |
Nom IUPAC |
(2-butan-2-yl-4,6-dinitrophenyl) methylsulfanylformate |
InChI |
InChI=1S/C12H14N2O6S/c1-4-7(2)9-5-8(13(16)17)6-10(14(18)19)11(9)20-12(15)21-3/h5-7H,4H2,1-3H3 |
Clé InChI |
AYECJGKYACALJY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



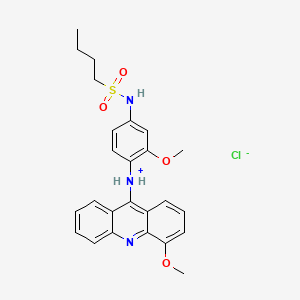
![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13755886.png)
